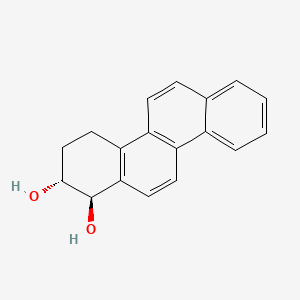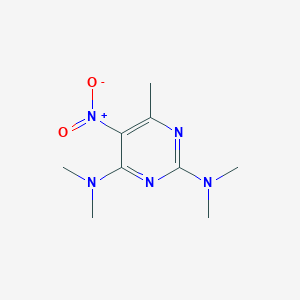
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is a chiral organic compound with significant interest in various scientific fields. This compound is characterized by its unique tetrahydrochrysene backbone, which includes two hydroxyl groups at the 1 and 2 positions. The stereochemistry of the compound is denoted by the (1R,2R) configuration, indicating the specific spatial arrangement of the atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol typically involves several steps, starting from commercially available precursors. One common method involves the catalytic hydrogenation of chrysene derivatives, followed by selective hydroxylation at the 1 and 2 positions. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form tetrahydrochrysene derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halogenation, sodium azide for azide substitution.
Major Products
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the context of cancer research and drug development.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups allow it to form hydrogen bonds with various biomolecules, potentially influencing their structure and function. In cancer research, it has been shown to inhibit certain enzymes and signaling pathways, leading to reduced cell proliferation and increased apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: Another chiral compound with similar stereochemistry but different functional groups.
(1R,2R)-1,2-Diphenylethane-1,2-diol: Shares the diol functional groups but has a different backbone structure.
Uniqueness
(1R,2R)-1,2,3,4-Tetrahydrochrysene-1,2-diol is unique due to its tetrahydrochrysene backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
80433-88-1 |
|---|---|
Molekularformel |
C18H16O2 |
Molekulargewicht |
264.3 g/mol |
IUPAC-Name |
(1R,2R)-1,2,3,4-tetrahydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H16O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-8,17-20H,9-10H2/t17-,18-/m1/s1 |
InChI-Schlüssel |
UTGJYCFLZGWWRM-QZTJIDSGSA-N |
Isomerische SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)[C@H]([C@@H]1O)O |
Kanonische SMILES |
C1CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C(C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


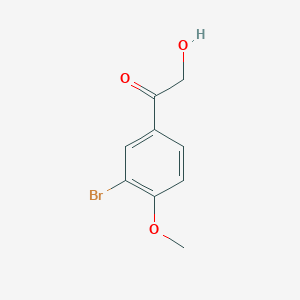


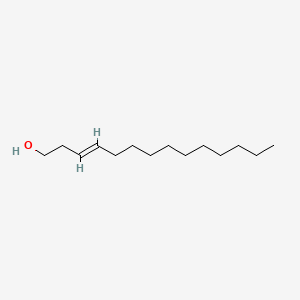

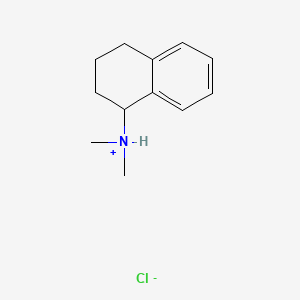
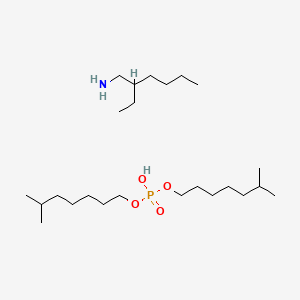
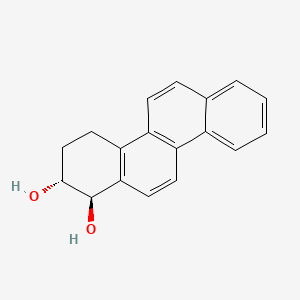

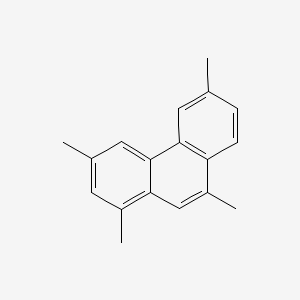
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
